molecular formula C22H24N2O3S2 B2384707 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide CAS No. 941981-28-8

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2384707
CAS No.: 941981-28-8
M. Wt: 428.57
InChI Key: ALNQVRKGLLWTRN-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is an organic compound that features a thiazole ring, a benzylthio group, and an acetamide moiety

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may make it useful in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiolate anion.

    Acetamide Formation: The acetamide moiety can be formed by reacting the thiazole derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylthio group are likely involved in binding interactions, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide may exhibit unique properties due to the presence of the 4-methylbenzyl group. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-15-4-6-16(7-5-15)12-23-21(25)10-18-14-29-22(24-18)28-13-17-8-19(26-2)11-20(9-17)27-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNQVRKGLLWTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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